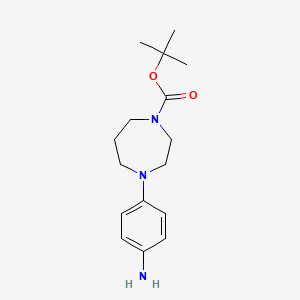
1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol” is a type of organic compound. It is also known as "1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-" . It is a colorless to very slightly yellow oily liquid with a terpiniod aroma .
Molecular Structure Analysis
The molecular formula of this compound is C10H18O2 . It has an average mass of 170.249 Da and a monoisotopic mass of 170.130676 Da .Physical And Chemical Properties Analysis
This compound is a colorless to very slightly yellow oily liquid . The molecular formula is C10H18O2, with an average mass of 170.249 Da and a monoisotopic mass of 170.130676 Da .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol' involves the following steps: (1) synthesis of 1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, (2) synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, and (3) coupling of the two compounds to form the final product.", "Starting Materials": [ "Cyclohexene", "Methylmagnesium bromide", "Propargyl bromide", "4-Methylcyclohex-3-en-1-one", "2-Propanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate" ], "Reaction": [ { "Step 1": "Synthesis of 1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol", "Conditions": "Reflux in dry ethyl acetate with methylmagnesium bromide and propargyl bromide", "Reactants": [ "Cyclohexene", "Methylmagnesium bromide", "Propargyl bromide", "Ethyl acetate" ], "Products": "1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol" }, { "Step 2": "Synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol", "Conditions": "Reduction with sodium borohydride in methanol", "Reactants": [ "4-Methylcyclohex-3-en-1-one", "Sodium borohydride", "Methanol" ], "Products": "2-(4-methylcyclohex-3-en-1-yl)propan-2-ol" }, { "Step 3": "Coupling of the two compounds", "Conditions": "Reaction with hydrochloric acid and sodium hydroxide followed by drying with sodium sulfate", "Reactants": [ "1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol", "2-(4-methylcyclohex-3-en-1-yl)propan-2-ol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate" ], "Products": "1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol" } ] } | |
Número CAS |
1196157-69-3 |
Nombre del producto |
1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)